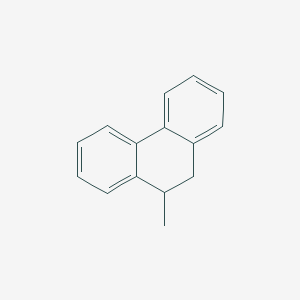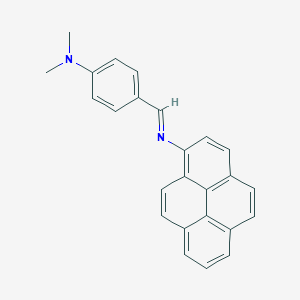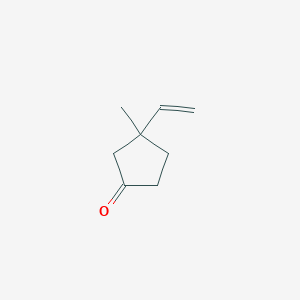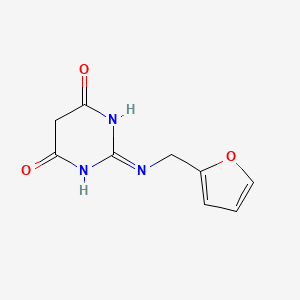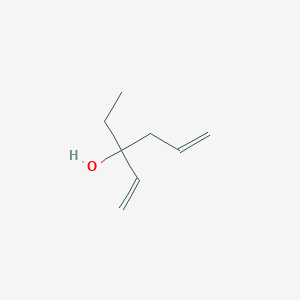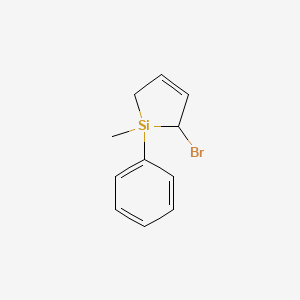
2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-silole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-silole is a chemical compound that belongs to the class of siloles, which are silicon-containing heterocycles Siloles are known for their unique electronic properties, making them of interest in various fields such as materials science and organic electronics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-silole typically involves the following steps:
Formation of the Silole Ring: The silole ring can be synthesized through a cyclization reaction involving a silicon-containing precursor and an appropriate reagent.
Methylation and Phenylation: The methyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-silole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The phenyl group allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted siloles, while coupling reactions can produce extended aromatic systems.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-silole has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.
Medicinal Chemistry: Investigated for potential use in drug design and development, particularly in targeting specific biological pathways.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-silole involves its interaction with molecular targets through its bromine, methyl, and phenyl groups. These interactions can influence electronic properties, reactivity, and binding affinity. The compound’s silicon-containing core also plays a crucial role in its unique behavior, affecting molecular pathways and target specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-imidazole: Similar in structure but contains nitrogen instead of silicon.
2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-pyrrole: Contains nitrogen and has different electronic properties.
2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-thiophene: Contains sulfur and exhibits distinct reactivity.
Uniqueness
2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-silole is unique due to its silicon-containing core, which imparts distinct electronic properties and reactivity compared to its nitrogen or sulfur analogs. This uniqueness makes it valuable in applications requiring specific electronic characteristics, such as organic electronics and materials science.
Eigenschaften
CAS-Nummer |
50694-34-3 |
|---|---|
Molekularformel |
C11H13BrSi |
Molekulargewicht |
253.21 g/mol |
IUPAC-Name |
2-bromo-1-methyl-1-phenyl-2,5-dihydrosilole |
InChI |
InChI=1S/C11H13BrSi/c1-13(9-5-8-11(13)12)10-6-3-2-4-7-10/h2-8,11H,9H2,1H3 |
InChI-Schlüssel |
HOJCMTFOJXAXOI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CC=CC1Br)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


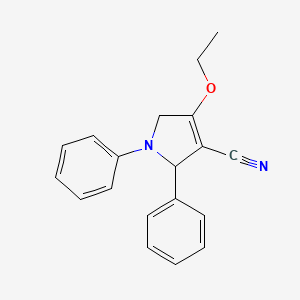
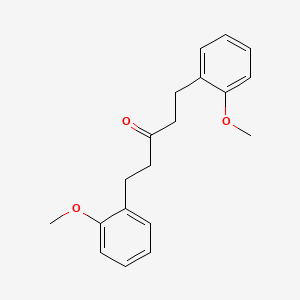
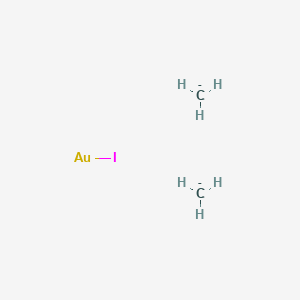

![Hydron;[3-(hydroxymethyl)-1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonan-8-yl]methanol](/img/structure/B14656140.png)
